molecular formula C26H25N3O3 B11571462 2-(4-tert-butylphenyl)-7-ethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

2-(4-tert-butylphenyl)-7-ethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

Cat. No.: B11571462
M. Wt: 427.5 g/mol
InChI Key: OVJPSVMIGSFSOV-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenyl)-7-ethyl-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenyl)-7-ethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione typically involves multi-step reactions starting from simpler precursors. One common approach involves the use of Tetrahydro-1H-benzo[b]azonin-2,7-dione as a precursor, which undergoes a series of cyclization and functionalization reactions to form the final tetracyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenyl)-7-ethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

2-(4-tert-butylphenyl)-7-ethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione has several scientific research applications:

    Biology: Its unique structure makes it a candidate for studying molecular interactions and biological activity.

    Medicine: Research into its pharmacological potential, including chiral resolution studies, indicates its potential as a drug candidate.

    Industry: Its complex structure and reactivity make it useful in the synthesis of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenyl)-7-ethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dimethyl-2-(4-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
  • 17-[(E)-(4-tert-butylphenyl)methylideneamino]-13-hexyl-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

Uniqueness

What sets 2-(4-tert-butylphenyl)-7-ethyl-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione apart is its specific combination of functional groups and tetracyclic structure

Properties

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-7-ethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

InChI

InChI=1S/C26H25N3O3/c1-5-29-23-20(24(31)28-25(29)32)18(14-10-12-15(13-11-14)26(2,3)4)19-21(27-23)16-8-6-7-9-17(16)22(19)30/h6-13,18,27H,5H2,1-4H3,(H,28,31,32)

InChI Key

OVJPSVMIGSFSOV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(C)(C)C)C(=O)NC1=O

Origin of Product

United States

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